2-Methylthio-3-cyano-5-acetylthiophene
Description
2-Methylthio-3-cyano-5-acetylthiophene is a thiophene derivative featuring a methylthio (-SCH₃) group at position 2, a cyano (-CN) group at position 3, and an acetyl (-COCH₃) group at position 5. Thiophene-based compounds are widely studied for their electronic properties, biological activity, and versatility in organic synthesis.
Properties
Molecular Formula |
C8H7NOS2 |
|---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
5-acetyl-2-methylsulfanylthiophene-3-carbonitrile |
InChI |
InChI=1S/C8H7NOS2/c1-5(10)7-3-6(4-9)8(11-2)12-7/h3H,1-2H3 |
InChI Key |
ZQZYROAJHYSJQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Positioning: The target compound’s 2-SCH₃ group contrasts with the amino (-NH₂) and ester (-COOCH₃) groups in analogs . Methylthio’s bulkiness may sterically hinder reactions compared to smaller groups like cyano.
- Synthesis: ’s compound employs malononitrile and cyclization, while uses chalcone intermediates. The target compound’s synthesis may parallel these methods but with methylthio-specific reagents .
- Conjugation Effects: Electron-withdrawing groups (cyano, acetyl) in the target compound likely enhance π-conjugation, similar to ’s planar thiophene ring .
Physicochemical Properties
Solubility and Reactivity:
Crystallography and Intermolecular Interactions:
- highlights π-π stacking (3.879 Å) and C–H∙∙∙O/N interactions in its crystal structure . The target compound’s methylthio group may instead facilitate C–H∙∙∙S or S∙∙∙π interactions, altering packing efficiency.
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